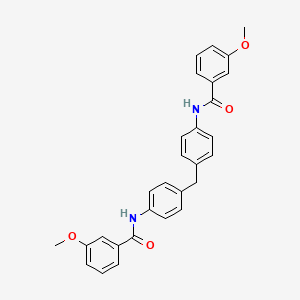
N,N'-(methanediyldibenzene-4,1-diyl)bis(3-methoxybenzamide)
Beschreibung
N,N'-(Methandiyldibenzol-4,1-diyl)bis(3-methoxybenzamid) ist eine organische Verbindung, die sich durch ihre komplexe molekulare Struktur auszeichnet, die zwei Benzamidgruppen umfasst, die über eine Methandiyldibenzol-Verknüpfung verbunden sind.
Eigenschaften
Molekularformel |
C29H26N2O4 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
3-methoxy-N-[4-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C29H26N2O4/c1-34-26-7-3-5-22(18-26)28(32)30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-29(33)23-6-4-8-27(19-23)35-2/h3-16,18-19H,17H2,1-2H3,(H,30,32)(H,31,33) |
InChI-Schlüssel |
BJOOEXNQLJXJDU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: N,N'-(Methandiyldibenzol-4,1-diyl)bis(3-methoxybenzamid) kann Oxidationsreaktionen unterliegen, die typischerweise mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden. Diese Reaktionen können zur Bildung von Carbonsäurederivaten führen.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zur Bildung von Amin-Derivaten führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an nucleophilen aromatischen Substitutionen, bei denen die Methoxygruppen unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Nucleophile wie Amine, Thiole oder Halogenide
Hauptprodukte
Oxidation: Carbonsäurederivate
Reduktion: Amin-Derivate
Substitution: Verschiedene substituierte Benzamide
Analyse Chemischer Reaktionen
Types of Reactions
3-METHOXY-N-(4-{[4-(3-METHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the benzamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Mechanismus, durch den N,N'-(Methandiyldibenzol-4,1-diyl)bis(3-methoxybenzamid) seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und zelluläre Pfade und Prozesse beeinflussen. Die Methoxybenzamidgruppen können an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilnehmen, was die Bindung an Zielmoleküle erleichtert.
Wirkmechanismus
The mechanism of action of 3-METHOXY-N-(4-{[4-(3-METHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N'-(Methandiyldibenzol-4,1-diyl)bis(benzamid)
- N,N'-(Methandiyldibenzol-4,1-diyl)bis(4-methoxybenzamid)
- N,N'-(Methandiyldibenzol-4,1-diyl)bis(3-chlorobenzamid)
Einzigartigkeit
N,N'-(Methandiyldibenzol-4,1-diyl)bis(3-methoxybenzamid) ist aufgrund des Vorhandenseins von Methoxygruppen einzigartig, die seine chemische Reaktivität und Wechselwirkungen beeinflussen können. Diese Gruppen können die Löslichkeit in organischen Lösungsmitteln verbessern und die elektronischen Eigenschaften der Verbindung insgesamt beeinflussen, wodurch sie sich von ihren Analoga unterscheidet.
Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N,N'-(Methandiyldibenzol-4,1-diyl)bis(3-methoxybenzamid), einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und seines Vergleichs mit ähnlichen Verbindungen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


